molecular formula C14H22N2O3S B610115 Piprozolin CAS No. 63250-48-6

Piprozolin

Número de catálogo B610115
Número CAS: 63250-48-6
Peso molecular: 298.401
Clave InChI: UAXYBJSAPFTPNB-BMSUMIBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piprozoline(or piprozolin) is a medication for bile therapy.

Aplicaciones Científicas De Investigación

1. Pediatric Use in Hospital Settings

Piprozolin, known in the medical field as Piperacillin-tazobactam (PIP/TAZO), is predominantly utilized in pediatric patients as an empiric treatment for severe infections, particularly in hospital settings where resistance to common antimicrobials is prevalent. Its primary applications include treating nosocomial infections caused by resistant Gram-negative bacteria, managing pulmonary exacerbations due to Psuedomonas aeruginosa in cystic fibrosis patients, addressing intra-abdominal infections, and aiding in the management of fever and neutropenia in pediatric cancer patients. The broad-spectrum activity and safety profile of PIP/TAZO make it a viable option in these scenarios. However, the implications of its routine use on the prevalence of resistant bacterial strains, such as extended-spectrum beta-lactamase-producing Gram-negatives and vancomycin-resistant enterococci, are still under examination. Notably, the employment of PIP/TAZO in neonates and as monotherapy in pediatric cancer patients with fever and neutropenia warrants further investigation through prospective randomized studies with substantial participant numbers (Wolf & Simon, 2009).

2. Pharmacokinetic/Pharmacodynamic Benefits in Critically Ill Patients

In critically ill patients, PIP/TAZO's administration method is a subject of research, particularly comparing prolonged (extended or continuous) infusion with intermittent bolus. The pharmacokinetic and pharmacodynamic rationale supports the preference for prolonged infusion due to its potential benefits in critically ill patients. While some studies suggest improved outcomes like lower mortality, higher clinical cure rates, or shorter hospital stays with prolonged PIP/TAZO treatment, the overall evidence level remains moderate. This insight necessitates additional robust clinical trials to ascertain the optimal administration method and to confirm the clinical benefits of prolonged infusion over the traditional intermittent bolus approach (Yusuf, Spapen, & Piérard, 2014).

3. Use in Intra-Abdominal Infections

PIP/TAZO is one of the key antibiotics employed in the management of intra-abdominal infections. This is especially true in the current medical era where minimally invasive or percutaneous drainage procedures have taken precedence over surgical extirpation of infected tissue. PIP/TAZO's efficacy is underscored in clinical trials, demonstrating its role in cases where gram-negative facultative and aerobic organisms commonly associated with intra-abdominal infections are present. However, its sole use may be problematic in certain scenarios due to the reduced activity under anaerobic conditions. The safety and efficacy of PIP/TAZO, particularly in comparison to quinolone-based regimens, have been documented, reaffirming its status as a reliable therapeutic agent in the treatment of intra-abdominal infections (Solomkin, 2003).

Propiedades

Número CAS

63250-48-6

Nombre del producto

Piprozolin

Fórmula molecular

C14H22N2O3S

Peso molecular

298.401

Nombre IUPAC

delta(sup 2,alpha)-Thiazolidineacetic acid, 3-ethyl-4-oxo-5-piperidino-, ethyl ester, (Z)-

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-/t14-/m0/s1

Clave InChI

UAXYBJSAPFTPNB-BMSUMIBZSA-N

SMILES

C(\C=C1/S[C@@H](C(N1CC)=O)N1CCCCC1)(=O)OCC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Piprozoline;  piprozolin.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piprozolin
Reactant of Route 2
Piprozolin
Reactant of Route 3
Piprozolin
Reactant of Route 4
Reactant of Route 4
Piprozolin
Reactant of Route 5
Piprozolin
Reactant of Route 6
Piprozolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.